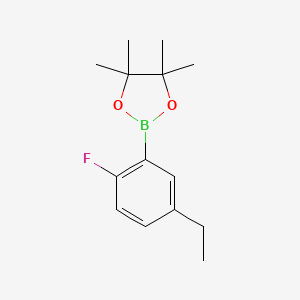

5-Ethyl-2-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13665773

Molecular Formula: C14H20BFO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BFO2 |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |

| Standard InChI Key | VFECAFVAMXUETN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The compound’s IUPAC name, 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic structure. The phenyl ring is functionalized with an ethyl group (-C₂H₅) at the 5-position and a fluorine atom (-F) at the 2-position. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups on each oxygen atom .

Key structural features:

-

Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the pinacol group and the aryl carbon.

-

Electron-withdrawing effects: The fluorine atom induces electron deficiency in the aromatic ring, enhancing reactivity in cross-coupling reactions.

Table 1: Molecular Properties

Synthesis and Preparation

General Synthetic Routes

While specific protocols for this compound are sparingly documented, its synthesis likely follows established methods for arylboronic acid pinacol esters:

-

Boronation: Reaction of 5-ethyl-2-fluoroiodobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Purification: Isolation via flash column chromatography to achieve >97% purity .

Critical parameters:

-

Solvent selection: Tetrahydrofuran (THF) or dioxane are preferred for their ability to dissolve both organic and inorganic reactants.

-

Temperature: Reactions typically proceed at 80–100°C under inert atmosphere.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Pd-catalyzed couplings with aryl halides (e.g., bromides, iodides) to form biaryl structures. The fluorine substituent modulates electronic effects, often improving reaction rates and yields compared to non-fluorinated analogs .

Case study: Coupling with 4-bromotoluene produces 5-ethyl-2-fluoro-4'-methylbiphenyl, a potential intermediate in liquid crystal synthesis.

Pharmaceutical Intermediates

-

Anticancer agents: Biaryl products derived from this boronic ester are explored as kinase inhibitors (e.g., EGFR tyrosine kinase) .

-

Antiviral compounds: Fluorinated biphenyls exhibit enhanced metabolic stability in protease inhibitors .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | Wear protective gloves | |

| H319 (Eye irritation) | Use eye protection | |

| H335 (Respiratory irritation) | Use in ventilated areas |

Comparative Analysis with Related Compounds

Table 2: Reactivity of Fluorinated vs. Brominated Analogs

| Compound | Suzuki-Miyaura Yield (%) | LogP |

|---|---|---|

| 5-Ethyl-2-fluorophenylboronic ester | 82–89 | 3.2 |

| 3-Bromo-5-ethyl-2-fluorophenylboronic ester | 75–81 | 3.8 |

The brominated derivative (CAS 2121514-74-5) exhibits lower reactivity due to steric hindrance from the bromine atom but higher lipophilicity, making it suitable for hydrophobic drug candidates .

Recent Developments (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume